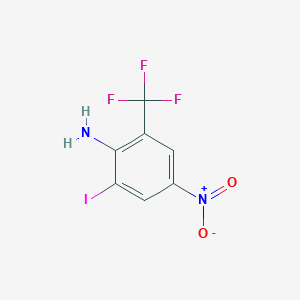

![molecular formula C13H15NO B1391852 N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one CAS No. 860265-66-3](/img/structure/B1391852.png)

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

Übersicht

Beschreibung

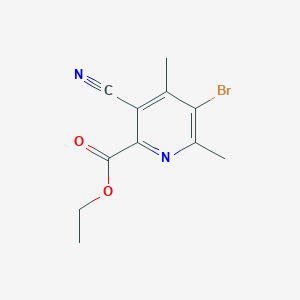

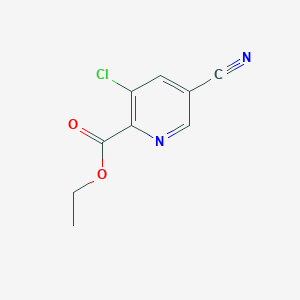

“N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” is a chemical compound with the molecular formula C13H15NO . It is a key intermediate in the synthesis of novel Epibatidine analogues .

Synthesis Analysis

The synthesis of “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” involves neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. This allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles, opening the way to a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes . Another synthesis method involves a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” can be found in various databases such as PubChem . The compound has a bicyclic structure with a seven-membered ring, which includes a nitrogen atom and a ketone functional group .Chemical Reactions Analysis

The chemical reactions involving “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” are mainly related to its role as an intermediate in the synthesis of other compounds. For instance, the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring provides anti-isoepiboxidine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” include a molecular weight of 201.26 g/mol, a topological polar surface area of 20.3 Ų, and a complexity of 257 .Wissenschaftliche Forschungsanwendungen

Application 1: Construction of Oxygenated 2-azabicyclo[2.2.1]heptanes

- Summary of the Application : This research focuses on the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

- Methods of Application : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

- Results or Outcomes : The research successfully synthesized oxygenated 2-azabicyclo[2.2.1]heptanes and further functionalized the products to create a variety of bridged aza-bicyclic structures .

Application 2: Synthesis of Analogues of Epibatidine

- Summary of the Application : This research involves the synthesis of analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system .

- Methods of Application : A general method for the synthesis of anti-7-functionalised 2-benzyl-2-azabicyclo[2.2.1]heptane has been employed. Aza Diels-Alder reaction was used successfully to construct the rigid protected amine 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton .

- Results or Outcomes : The research successfully synthesized a range of pyridyl ether compounds and incorporated methylisoxazole heterocycle to open the way to some analogues .

Application 3: Synthesis of Tropane Alkaloids

- Summary of the Application : This research involves the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .

- Methods of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Results or Outcomes : The research successfully synthesized a range of tropane alkaloids .

Application 4: N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

- Summary of the Application : N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a chemical compound with the CAS number 860265-66-3 .

- Methods of Application : The specific methods of application for this compound are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the source .

Application 5: Synthesis of 2-Azabicyclo[3.2.1]octanes

- Summary of the Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods of Application : The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . Various synthetic approaches have been developed to address this challenge .

- Results or Outcomes : The research successfully synthesized a range of 2-Azabicyclo[3.2.1]octanes, demonstrating their potential in drug discovery .

Application 6: N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

- Summary of the Application : N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a chemical compound with the CAS number 860265-66-3 .

- Methods of Application : The specific methods of application for this compound are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the source .

Eigenschaften

IUPAC Name |

2-benzyl-2-azabicyclo[2.2.1]heptan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZMHRUJNWWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)C1CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

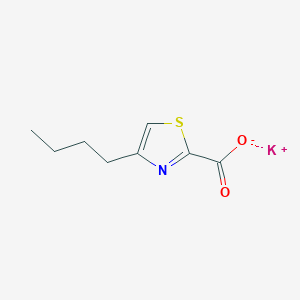

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

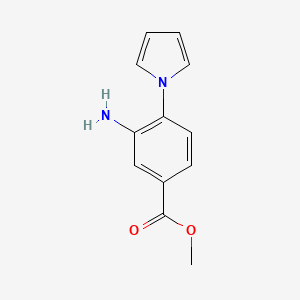

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)

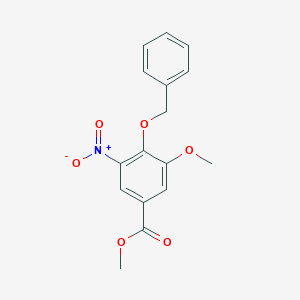

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol](/img/structure/B1391783.png)

![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)